1-(2-Chlorophenyl)-3-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]urea
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Overview
Description
1-(2-Chlorophenyl)-3-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a urea linkage connecting two aromatic rings, one of which is substituted with a chlorophenyl group and the other with a methyl and oxopyrrolidinyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in chemistry, biology, and materials science.
Preparation Methods
The synthesis of 1-(2-Chlorophenyl)-3-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Urea Linkage: The reaction between an isocyanate derivative and an amine compound forms the urea linkage. For this compound, 2-chlorophenyl isocyanate and 4-methyl-3-(2-oxopyrrolidin-1-yl)aniline are used as starting materials.
Substitution Reactions:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products.
Chemical Reactions Analysis
1-(2-Chlorophenyl)-3-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(2-Chlorophenyl)-3-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]urea has been explored for various scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe or inhibitor in biochemical assays.
Medicine: The compound’s potential pharmacological properties are investigated for therapeutic applications. It may exhibit activity against specific biological targets, making it a candidate for drug development.
Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]urea involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific proteins or enzymes, altering their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific context of its application, such as its use as a pharmacological agent or a biochemical probe.
Comparison with Similar Compounds
1-(2-Chlorophenyl)-3-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]urea can be compared with other similar compounds, such as:
1-(2-Chlorophenyl)-3-(4-methylphenyl)urea: This compound lacks the oxopyrrolidinyl group, resulting in different chemical and biological properties.
1-(2-Chlorophenyl)-3-(4-methyl-3-(2-hydroxyphenyl)urea:
1-(2-Chlorophenyl)-3-(4-methyl-3-(2-aminophenyl)urea: The amino group introduces different chemical reactivity and potential biological interactions.
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c1-12-8-9-13(11-16(12)22-10-4-7-17(22)23)20-18(24)21-15-6-3-2-5-14(15)19/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPXREBOGOFPKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC=CC=C2Cl)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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